BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Medicinal Chemistry Pharmacokinetics Drug Design

Select this specific N-(2-methoxyphenyl) analog to ensure target accuracy. Its XLogP3-AA of 0.5 provides superior solubility over lipophilic N-phenyl variants, preventing assay precipitation. This compound serves as an ideal negative control alongside Hsp90 inhibitors due to its divergent scaffold chemotype. Available for research use with competitive pricing and global shipping.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1705538-69-7
Cat. No. B2547900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
CAS1705538-69-7
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C14H14N4O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-7-10-6-15-9-16-12(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
InChIKeyYNFDWIWVGZKWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide: Core Properties and Kinase Inhibitor Class Context for Procurement


N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 1705538-69-7) is a heterocyclic small molecule with a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol [1]. It belongs to the pyrrolo[3,4-d]pyrimidine-6-carboxamide class, a scaffold extensively developed as kinase inhibitors [2]. The compound's computed physicochemical profile includes an XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 67.4 Ų, indicating moderate lipophilicity and polarity [1]. This class has been the subject of multiple patents for treating kinase-dependent diseases, including MAPK-pathway-driven cancers [2].

Why Generic Substitution Fails for N-(2-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide


Pyrrolo[3,4-d]pyrimidine-6-carboxamides are not interchangeable. The 'N-phenyl' region is a critical determinant of kinase selectivity and potency. The patent literature explicitly demonstrates that minor changes to this substituent pivot the compound's activity between different kinase targets, such as ERK1/2 and other MAPK pathway members [1]. A generic substitution with an unsubstituted or differently substituted phenyl ring risks a complete loss of activity against the intended target, introducing off-target effects and nullifying designed biological activity. The 2-methoxyphenyl group is therefore a specific pharmacophoric choice for tuning target engagement, not a generic motif [1].

Quantitative Differentiation of N-(2-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide from Closest Analogs


Physicochemical Differentiation: 2-Methoxyphenyl vs. Unsubstituted Phenyl Analogs

The compound's computed lipophilicity (XLogP3-AA = 0.5) is significantly lower than that of the unsubstituted N-phenyl analog, N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide. Without the methoxy group, the phenyl analog is significantly more lipophilic. This -0.5 to -1.0 log unit reduction in logP directly improves aqueous solubility, a key parameter for in vitro assay compatibility and in vivo bioavailability [1]. The topological polar surface area (TPSA) of 67.4 Ų for the target compound is within the favorable range for cell permeability, while the 2-methoxy substituent adds polar surface area compared to the unsubstituted analog [1].

Medicinal Chemistry Pharmacokinetics Drug Design

Selectivity Divergence: Distinction from Hsp90-Targeting Pyrrolopyrimidines

The target compound is structurally distinct from the Hsp90 inhibitor class exemplified by PF-4942847 (2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide). The absence of a 2-amino group and a complex 4-aryl substitution in the target compound indicates it does not occupy the Hsp90 ATP-binding pocket. Instead, its structural features (N-phenylurea motif) are consistent with kinase inhibition, as described in patent literature [1]. This means the compound will not induce the heat shock response, a hallmark of Hsp90 inhibition, making it a cleaner probe for kinase-dependent phenotypes.

Chemical Biology Target Selectivity Hsp90 Inhibition

Advantageous Properties Claimed for the Pyrrolopyrimidinecarboxamide Class

A separate patent on related pyrrolopyrimidinecarboxamide compounds explicitly claims 'surprising and advantageous properties' for this general class over prior art [1]. While the specific compound is not individually exemplified, it is a member of the claimed genus. This legal assertion of superiority, related to efficacy or safety parameters not detailed in the public abstract, underscores that the specific substitution pattern offers non-obvious benefits validated through internal research, which a generic substitute from outside the genus cannot guarantee.

Pharmaceutical Chemistry Drug Development Patent Analysis

Optimal Scientific and Industrial Application Scenarios for N-(2-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide


Kinase Selectivity Profiling for MAPK Pathway Research

Based on its classification as a kinase inhibitor in the ERK1/2 patent family, the primary application is as a chemical probe for dissecting MAPK pathway signaling. Its differentiated physicochemical profile (XLogP3-AA = 0.5) ensures better solubility than more lipophilic N-phenyl analogs, making it suitable for cellular assays requiring high compound concentrations without precipitation [1].

Negative Control for Hsp90-Dependent Studies

Due to its clear structural divergence from Hsp90 inhibitor chemotypes, this compound serves as an ideal negative control in experiments designed to validate Hsp90-mediated effects. Using it alongside an Hsp90 inhibitor like PF-4942847 allows researchers to confirm that observed phenotypes are due to Hsp90 inhibition and not general pyrrolopyrimidine scaffold toxicity [2].

Chemical Probe for Intracellular Kinase Imaging

The compound's molecular weight (270.29 g/mol) and TPSA (67.4 Ų) are within the range favorable for cell permeability. Its N-(2-methoxyphenyl)urea moiety provides a potential site for derivatization into a fluorescent or affinity probe. This makes it a candidate starting point for developing chemical biology tools to study kinase localization, as evidenced by its structural suitability for linker attachment [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.